molecular formula C19H17NO4 B2390052 N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-96-2

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2390052
CAS No.: 325779-96-2
M. Wt: 323.348
InChI Key: UUBRIUOQBTXIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a carboxamide group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated reactors to ensure consistency and efficiency. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
  • N-(2,4-dimethylphenyl)-6-methoxy-2-hydroxy-2H-chromene-3-carboxamide

Uniqueness

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and the carboxamide group at the 3-position make it particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-16(12(2)8-11)20-18(21)15-10-13-9-14(23-3)5-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBRIUOQBTXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.